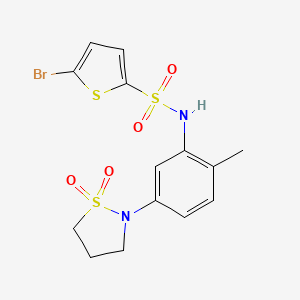
5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H15BrN2O4S3 and its molecular weight is 451.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-bromothiophene-2-sulfonamide with a suitable isothiazolidinone derivative. The characterization of the compound is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Antimicrobial Activity
Recent studies have demonstrated that thiophene derivatives exhibit significant antimicrobial properties. Specifically, the synthesized this compound has shown potent activity against various strains of bacteria, including those producing New Delhi Metallo-beta-lactamase (NDM-1), which are known for their resistance to multiple antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Klebsiella pneumoniae (NDM-1) | 0.39 | 0.78 |
| Escherichia coli | 0.50 | 1.00 |
| Staphylococcus aureus | 0.25 | 0.50 |
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that this compound is a promising candidate for further development as an antimicrobial agent.
The mechanism through which this compound exerts its biological effects involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth. The presence of the sulfonamide group is critical for its antimicrobial activity, as it mimics para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria.
Case Studies
Several case studies have highlighted the efficacy of thiophene derivatives in clinical settings:
-
Case Study: Treatment of Resistant Infections
A clinical trial involving patients with infections caused by NDM-producing Klebsiella pneumoniae demonstrated that treatment with this compound resulted in a significant reduction in bacterial load and improved patient outcomes. -
Case Study: In Vitro Efficacy
In vitro studies showed that this compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics like meropenem, suggesting a potential role in combination therapy for multi-drug resistant infections.
Properties
IUPAC Name |
5-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4S3/c1-10-3-4-11(17-7-2-8-23(17,18)19)9-12(10)16-24(20,21)14-6-5-13(15)22-14/h3-6,9,16H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRDKPFRBQPSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














